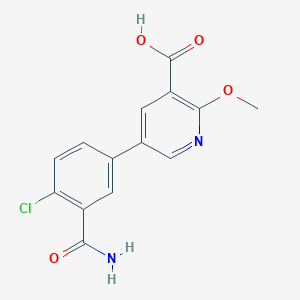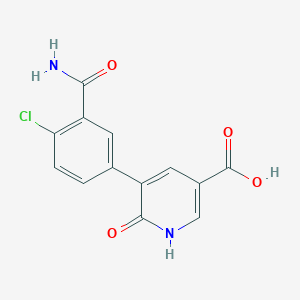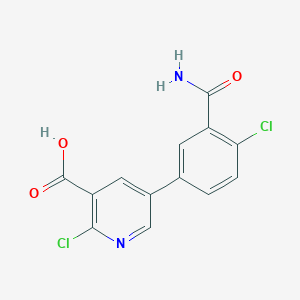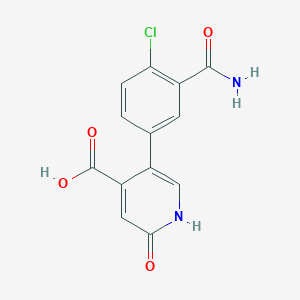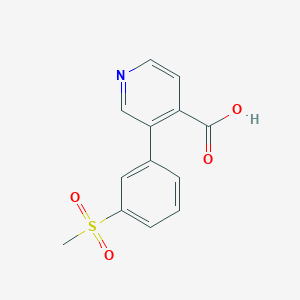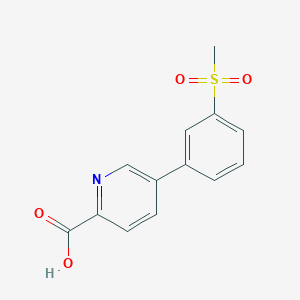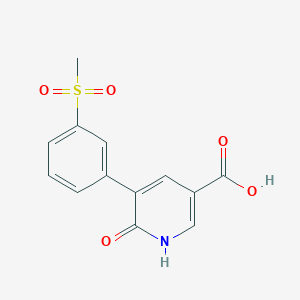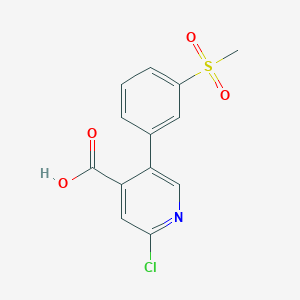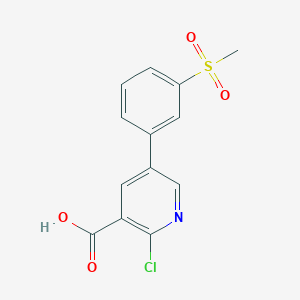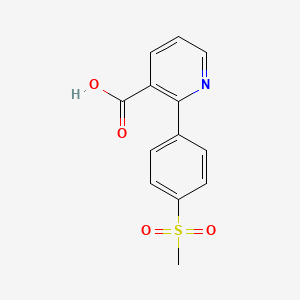
6-(3-Methylsulfonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Methylsulfonylphenyl)nicotinic acid, or 6-MPN, is a synthetic compound that has been used extensively in scientific research applications. It is a derivative of nicotinic acid, and its structure is composed of a six-carbon ring, a three-carbon side chain, and a phenyl group. 6-MPN has been used in a variety of experiments, ranging from biochemical studies to drug discovery. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
科学研究应用
6-MPN has been used in a variety of scientific research applications. It has been used in biochemical studies to investigate the effects of various compounds on enzyme activity. It has also been used in drug discovery studies to evaluate the potential of various compounds as therapeutic agents. In addition, 6-MPN has been used in studies to investigate the effects of various compounds on cell signaling pathways.
作用机制
The mechanism of action of 6-MPN is not fully understood. However, it is believed that 6-MPN binds to nicotinic acid receptors in the cell membrane, which triggers a cascade of events that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-MPN has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 6-MPN has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. 6-MPN has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters dopamine, norepinephrine, and serotonin. Finally, 6-MPN has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitters dopamine and norepinephrine.
实验室实验的优点和局限性
6-MPN has a number of advantages and limitations for laboratory experiments. One of the main advantages of 6-MPN is that it is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of experiments. In addition, 6-MPN has a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications. However, 6-MPN also has some limitations. For example, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, 6-MPN can be toxic in large doses, which can limit its usefulness in certain experiments.
未来方向
The future directions for 6-MPN research are numerous. One potential direction is to further explore the mechanism of action of 6-MPN in order to better understand its biochemical and physiological effects. In addition, further research could be done to investigate the potential therapeutic applications of 6-MPN, such as in the treatment of neurological disorders. Finally, further research could be done to investigate the potential uses of 6-MPN in drug discovery, as it has already been shown to have a wide range of biochemical and physiological effects.
合成方法
6-MPN is synthesized through a multi-step process. The first step is the conversion of nicotinic acid to 3-methylsulfonylphenylnicotinic acid. This is done by reacting nicotinic acid with 3-methylsulfonylphenyl bromide in the presence of a base. The second step is the conversion of 3-methylsulfonylphenylnicotinic acid to 6-MPN. This is done by reacting 3-methylsulfonylphenylnicotinic acid with ethyl bromide and a base. The final product is 6-MPN.
属性
IUPAC Name |
6-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGKJJLSMVRWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688176 |
Source


|
| Record name | 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-03-2 |
Source


|
| Record name | 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




